Product packaging for 6-Hydroxy-2,4-dimethylnicotinonitrile(Cat. No.:CAS No. 1704-19-4)

6-Hydroxy-2,4-dimethylnicotinonitrile

Cat. No.: B2541685
CAS No.: 1704-19-4
M. Wt: 148.165
InChI Key: OSLDZOOVQHCMAM-UHFFFAOYSA-N
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Description

Context within Nicotinonitrile Chemistry and Pyridine (B92270) Derivatives

6-Hydroxy-2,4-dimethylnicotinonitrile belongs to the pyridine family of compounds, which are six-membered heterocyclic aromatic compounds containing one nitrogen atom. numberanalytics.com Pyridine and its derivatives are fundamental structures in organic chemistry, found in a variety of natural products like vitamins (niacin, pyridoxine) and coenzymes, and are integral to many synthetic compounds. ekb.egnih.gov The pyridine ring system is a common N-heteroaromatic found in a multitude of physiologically active chemicals. ekb.eg

Specifically, this compound is a nicotinonitrile, also known as a 3-cyanopyridine. ekb.eg This classification indicates a pyridine ring with a nitrile (-CN) group at the 3-position. The nicotinonitrile scaffold has garnered significant attention in chemical research due to the diverse pharmacological activities exhibited by its derivatives. ekb.eg The presence of substituents—a hydroxyl group at the 6-position and methyl groups at the 2- and 4-positions—on the pyridine ring of this compound further defines its chemical character.

A key feature of hydroxypyridines is their capacity for keto-enol tautomerism, where the compound can exist in equilibrium between a hydroxy-pyridine form (enol) and a pyridone form (keto). aip.orgnih.govexpchem3.com This phenomenon is highly dependent on factors such as the solvent, temperature, and pH, and it significantly influences the compound's reactivity and potential biological interactions. wuxibiology.com The equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone tautomers, for instance, has been a subject of extensive theoretical and spectroscopic study. aip.orgnih.gov

Broader Significance in Organic Synthesis and Medicinal Chemistry

The significance of pyridine derivatives in organic chemistry is vast. They serve as versatile solvents, reagents, and building blocks for the synthesis of more complex molecules. researchgate.netyoutube.comslideshare.net The functional groups on substituted pyridines, such as the hydroxyl and nitrile groups in the title compound, provide reactive sites for further chemical modifications, allowing for the construction of extensive compound libraries. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.gov Nicotinonitrile derivatives, in particular, have been investigated for a multitude of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.egekb.egresearchgate.net Several marketed drugs, including Bosutinib, Milrinone, and Neratinib, contain the nicotinonitrile core, highlighting its importance in drug discovery and development. ekb.egekb.egresearchgate.netbohrium.comaun.edu.eg The specific substitution pattern of this compound, with its hydrogen-bonding hydroxyl group and lipophilic methyl groups, suggests its potential as a scaffold for developing new therapeutic agents. nih.govnih.gov

Detailed Compound Data

To provide a comprehensive profile of this compound, the following data tables summarize its known properties.

Table 1: Chemical and Physical Properties

This table outlines the basic identifiers and physical characteristics of the compound.

PropertyValueSource
CAS Number 1704-19-4 oakwoodchemical.comfishersci.com
Molecular Formula C₈H₈N₂O oakwoodchemical.comfishersci.com
Molecular Weight 148.17 g/mol oakwoodchemical.com
MDL Number MFCD17010934 oakwoodchemical.com

Table 2: Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. While a complete, peer-reviewed spectroscopic analysis for this compound is not widely available in the literature, data for closely related nicotinonitrile derivatives provides insight into the expected spectral features. Key techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netyoutube.comresearchgate.netnih.gov For example, the IR spectrum would be expected to show characteristic peaks for O-H, C≡N, and C=C/C=N bonds. The ¹H NMR spectrum would show signals corresponding to the aromatic proton and the two distinct methyl groups.

Table 3: Crystallographic Data

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data is fundamental for understanding a compound's physical properties and its interactions with biological targets.

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B2541685 6-Hydroxy-2,4-dimethylnicotinonitrile CAS No. 1704-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLDZOOVQHCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Hydroxy 2,4 Dimethylnicotinonitrile and Its Structural Analogs

General Synthetic Strategies for Substituted Nicotinonitriles

The synthesis of substituted nicotinonitriles, including 6-Hydroxy-2,4-dimethylnicotinonitrile, is a subject of considerable interest due to the utility of these compounds as versatile building blocks. nih.govrsc.org A variety of synthetic methods have been developed, broadly classified into cycloaddition and condensation reactions, each offering unique advantages in terms of substrate scope and reaction conditions.

Cycloaddition Reactions Utilizing Nitrile Reactivity

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems with high atom economy. acs.org In the context of nicotinonitrile synthesis, the reactivity of the nitrile group is harnessed in several types of cycloaddition strategies to form the pyridine (B92270) ring.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, has been adapted for the synthesis of pyridines. In some non-classical approaches, the nitrile group can participate as a dienophile. For instance, a formal [2+2+2] cycloaddition strategy for pyridine synthesis can involve a pericyclic reaction cascade that includes an intramolecular cyano Diels-Alder reaction. nih.govmdpi.com In this sequence, a vinylallene, generated in situ, undergoes a [4+2] cycloaddition with an unactivated cyano group. mdpi.com The high reactivity of the s-cis vinylallene as a diene and the entropic benefits of an intramolecular reaction facilitate this cycloaddition. mdpi.com

An alternative pathway within this cascade involves the participation of an unactivated cyano group in a thermal ene reaction, which is followed by an intramolecular hetero-Diels-Alder reaction of the resulting allenylimine to form the pyridine ring after tautomerization. mdpi.com While not explicitly detailed as a 1,5-hydrogen shift in the literature, the final aromatization step to the stable pyridine ring system from the initially formed cycloadduct can involve proton transfer processes. The intramolecular nature of these reactions is a key feature, as demonstrated in the thermally induced intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles bearing alkyne side chains, which lead to the formation of fused benzonitriles. researchgate.net

Reaction TypeKey IntermediatesNoteworthy Features
Intramolecular Cyano Diels-AlderVinylalleneUtilizes unactivated nitriles as dienophiles. mdpi.com
Intramolecular Propargylic Ene/Hetero-Diels-AlderAllenylimineInvolves an unprecedented thermal ene reaction with a cyano group. mdpi.com
Intramolecular Diels-Alder of PyridazinecarbonitrilesFused bicyclic intermediatesLeads to fused benzonitrile (B105546) systems. researchgate.net

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules have become a well-established and atom-economical method for pyridine synthesis. researchgate.netbaranlab.org Various transition metals, including cobalt, rhodium, ruthenium, iridium, and nickel, have been shown to catalyze this transformation. nih.gov Cobalt catalysts, in particular, have demonstrated significant success in this area. nih.gov

These reactions are proposed to proceed through the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne molecules with the metal catalyst. researchgate.net Subsequent insertion of the nitrile into the metal-carbon bonds of this intermediate, followed by reductive elimination, yields the substituted pyridine. researchgate.net The efficiency and scope of this reaction can be influenced by the nature of the catalyst and the substrates. For instance, cobalt(II) catalysts in the presence of a reducing agent like zinc can effectively catalyze the [2+2+2] cycloaddition of both electron-rich and electron-poor alkynes and nitriles to produce penta-substituted pyridines. researchgate.net

Catalyst SystemSubstratesProductReference
Co(II)/ZnInternal Alkynes, Unactivated NitrilesPentasubstituted Pyridines researchgate.net
Cp*Co complexesTerminal Alkynes, NitrilesRegioisomeric Pyridines nih.gov
Ni(cod)₂/SIPrDipropargyl Amine, BenzonitrilePyrrolidine-fused Pyridines nih.gov

An alternative cycloaddition strategy for the synthesis of substituted pyridines involves the use of nitrile oxides and unprotected homoallyl alcohols. mdpi.com This multi-step process begins with the cycloaddition of a nitrile oxide with a homoallyl alcohol to form a 5-(2-hydroxyalkyl)-2-isoxazoline. Subsequent oxidation of the alcohol functionality, for example, via a Swern oxidation, yields the corresponding 5-(2-oxoalkyl)-2-isoxazoline. mdpi.com The final step involves the reductive cleavage of the isoxazoline (B3343090) ring, typically using Raney nickel in the presence of an acid like tetrafluoroboric acid, to afford the substituted pyridine derivative. mdpi.com The diastereoselectivity of the initial cycloaddition can be influenced by the presence of a hydroxyl group in the homoallyl alcohol, which can direct the approach of the nitrile oxide. rsc.org

Condensation Reactions in Nicotinonitrile Synthesis

Condensation reactions are a classical and widely utilized approach for the synthesis of the nicotinonitrile scaffold. These reactions often involve the multi-component assembly of simpler starting materials. A common strategy is the one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), often in the presence of a catalyst. nih.gov

For instance, the reaction of chalcones (α,β-unsaturated ketones) with malononitrile and ammonium acetate in a suitable solvent like ethanol (B145695) can lead to the formation of 2-amino-4,6-diaryl-nicotinonitriles. nih.gov This method is versatile and allows for the introduction of a variety of substituents onto the pyridine ring, depending on the structure of the starting chalcone (B49325). The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatized nicotinonitrile product.

ReactantsCatalyst/ConditionsProduct Type
Aldehyde, Malononitrile, Ammonium AcetateTriethylamine, Solvent-freeHighly substituted 2-aminonicotinonitriles
Chalcone, Malononitrile, Ammonium AcetateEthanol, Reflux2-Amino-4,6-diaryl-nicotinonitriles
Ketone, Malononitrile, Ammonium AcetateNanomagnetic Metal-Organic Framework, Solvent-freeSubstituted Nicotinonitriles

Vilsmeier-Haack Reagent Applications in Pyridine Derivatization (for related chloro-nicotinonitrile)

The Vilsmeier-Haack reagent, typically a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a versatile reagent used for formylation and cyclization reactions. While not a direct synthesis of this compound, its application in the synthesis of related chloro-nicotinonitriles is noteworthy as these can be precursors to the desired hydroxy derivatives.

The Vilsmeier-Haack reaction can be employed for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This reaction involves the cyclization of the acetanilide (B955) derivative mediated by the Vilsmeier reagent. The resulting 3-formyl group can be a handle for further functionalization, including conversion to a cyano group, and the 2-chloro substituent can potentially be displaced by a hydroxyl group. The reaction conditions, such as the molar ratio of the reagents and the temperature, can be optimized to achieve good yields of the desired chloroquinoline derivatives.

SubstrateReagentKey TransformationProduct
N-ArylacetamidePOCl₃/DMFCyclization and formylation2-Chloro-3-formylquinoline
Electron-rich areneSubstituted formamide/POCl₃FormylationAryl aldehyde or ketone

Specific Synthetic Routes to this compound and its Tautomeric Forms

The synthesis of this compound is intrinsically linked to its tautomeric form, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The oxo-form is often the direct product of cyclization reactions, existing in equilibrium with the hydroxy-form.

Synthesis from Related Pyridine-3-carbonitrile Precursors (e.g., 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

The compound 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a direct precursor and tautomer of this compound. The synthesis of these 2-pyridone derivatives can be achieved through the reaction of β-amino enones with active methylene (B1212753) nitriles. researchgate.net For instance, the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile yields an intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, which can then undergo acid-induced cyclization to form the target 2-pyridone ring structure. researchgate.net Another common approach involves a one-pot, three-component reaction, for example, between a chalcone, cyanoacetamide, and a catalyst, which cyclizes to form the 2-oxo-1,2-dihydropyridine-3-carbonitrile core structure. nih.gov

Table 1: Example Three-Component Synthesis for a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold nih.gov

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Conditions Product Type

Derivatization from β-Oxoanilides and Aminocrotonitrile (for related amino-nicotinonitriles)

The synthesis of related aminonicotinonitriles can be accomplished through various multi-component reactions. A general and effective strategy for producing 2-amino-nicotinonitrile derivatives involves the cyclization of a chalcone derivative with malononitrile in the presence of ammonium acetate. nih.gov The ammonium acetate serves as the ammonia (B1221849) source for the amino group at the C2 position of the pyridine ring. This reaction is typically performed in refluxing ethanol. nih.gov This method highlights a common pathway to highly substituted 2-aminonicotinonitrile structures, which are valuable in medicinal chemistry. nih.govekb.eg

Condensation of β-Keto Esters with Malononitrile (implied for related nicotinonitriles)

The condensation of β-keto esters with malononitrile represents a foundational method for constructing the nicotinonitrile skeleton. This reaction, a variation of the Knoevenagel condensation, can lead to the formation of pyridine derivatives. rsc.org The initial condensation is followed by an intramolecular cyclization and subsequent aromatization (often through elimination of water) to yield the substituted nicotinonitrile. The use of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles with various acyl donors provides an efficient route to functionalized α-substituted β-keto esters, which are key starting materials for these syntheses. organic-chemistry.org

Principles and Applications of Green Chemistry in Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Its principles are increasingly applied to the synthesis of complex molecules like nicotinonitriles. researchgate.net

Key principles applicable to nicotinonitrile synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are prime examples of high atom economy. scirp.org

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it minimizes waste. acs.org Enzymes can be particularly effective, often reacting with high specificity at a single site on a molecule, which can eliminate the need for protecting groups. youtube.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu The development of solvent-free reaction conditions or the use of water as a solvent are key trends in green chemistry. researchgate.netsemanticscholar.org

The use of magnetic nanoparticles as a recyclable catalyst for the synthesis of nicotinonitriles under solvent-free conditions is an example of applying these principles, offering easy separation and reuse of the catalyst. semanticscholar.org

Mechanistic Investigations of Nicotinonitrile Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. Recent research has focused on novel activation pathways for forming carbon-carbon bonds necessary for the nicotinonitrile scaffold.

C(sp³)-H Bond Activation and Pronucleophile Involvement

The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic chemistry. researchgate.net In the context of nitrile synthesis, this approach offers a way to form C-C bonds directly from abundant hydrocarbon starting materials. Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided evidence for free-radical pathways in the functionalization of alkyl nitriles. nih.gov

One proposed mechanism involves a rate-limiting hydrogen atom abstraction from a C(sp³)–H bond, followed by the rebound of the generated organic radical. rsc.org In nickel-catalyzed reactions, the process can begin with the chelation of the substrate to the metal center, followed by C-H activation via cyclometalation deprotonation to form a nickelacycle intermediate. This intermediate then undergoes oxidative addition to an aryl halide, and the final product is formed through reductive elimination. nih.gov The involvement of pronucleophiles, such as magnesium enolates, is a key strategy in decarboxylative Claisen condensations, which can generate the β-keto ester precursors for nicotinonitrile synthesis. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
β-oxoanilides
Aminocrotonitrile
β-Keto Esters
Malononitrile
4-(dimethylamino)but-3-en-2-one
(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide
Chalcone
2-Cyanoacetamide
Ammonium acetate
Magnesium enolates of substituted malonic acid half oxyesters

Role of Alkali Metal Salts and Catalytic Systems

The synthesis of this compound can be effectively achieved through a base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction. In this transformation, a dinitrile precursor undergoes cyclization to form an enaminonitrile, which then tautomerizes to the more stable pyridinone ring. The choice of base is critical to the success of this reaction, with alkali metal salts of alkoxides or amides being particularly effective.

A variety of bases have been successfully employed in Thorpe-Ziegler cyclizations, with alkali metal salts of aralkyl amines often proving to be the most effective. researchgate.net These strong bases are capable of deprotonating the α-carbon to one of the nitrile groups, initiating the cyclization cascade. The nature of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺) can influence the reaction rate and yield, likely due to differences in ion-pairing and the solubility of the resulting intermediates.

The catalytic behavior of alkali metal salts can also be observed in other contexts, such as in the steam gasification of biomass, where salts like KCl are involved in homogeneous steam-volatile reactions, enhancing processes like the water gas shift reaction and tar reforming. researchgate.net While a different chemical system, this highlights the role of alkali metal salts in facilitating complex chemical transformations. In the context of CO2 reduction, the presence of sodium and potassium cations has been shown to significantly improve the catalytic activity of iron porphyrins. eurekalert.org This enhancement is attributed to the interaction of the alkali metal ions with the catalytic cycle intermediates.

Beyond simple bases, more complex catalytic systems have been developed for the synthesis of substituted nicotinonitriles. These include transition metal complexes and, more recently, nanocatalysts, which can offer improved yields, selectivities, and milder reaction conditions.

Kinetic Analysis and Identification of Rate-Limiting Steps

The generally accepted mechanism for the Thorpe-Ziegler reaction involves the following key steps:

Deprotonation: A strong base abstracts a proton from the carbon atom alpha to one of the nitrile groups, forming a carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the carbon atom of the other nitrile group in an intramolecular fashion.

Cyclization: This attack leads to the formation of a cyclic imine anion.

Protonation: The imine anion is protonated to give a cyclic enaminonitrile.

Tautomerization: The enaminonitrile tautomerizes to the more stable 2-pyridone structure.

Computational studies using Density Functional Theory (DFT) on the related Thorpe reaction have provided insights into the energetics of these steps. mdpi.com These studies suggest that the initial deprotonation can have a significant energy barrier. In some proposed mechanisms, the formation of an adduct between the base and the nitrile precedes the proton transfer. The subsequent intramolecular cyclization also involves a transition state with a specific energy barrier. The identification of the highest energy transition state in the reaction profile corresponds to the rate-limiting step. youtube.com

Several factors can influence the reaction kinetics, including the strength of the base, the solvent, and the reaction temperature. numberanalytics.com Stronger bases generally lead to faster reaction rates. The choice of solvent can also play a crucial role by affecting the solubility of the reactants and intermediates and by stabilizing transition states. For instance, computational studies on the Thorpe reaction have shown that solvents like THF and DME can lower the activation energy of the rate-determining step compared to ethanol. mdpi.com

Chemo- and Regioselectivity in Cycloaddition Pathways

While the Thorpe-Ziegler reaction provides a direct route to the 6-hydroxynicotinonitrile core, cycloaddition reactions represent an alternative and powerful strategy for the synthesis of substituted pyridines. These reactions, particularly Diels-Alder type reactions, offer the potential for high chemo- and regioselectivity. However, controlling the regioselectivity in the synthesis of unsymmetrically substituted pyridones can be challenging.

In the context of synthesizing substituted 2-pyridones, various methods have been developed to control the placement of substituents. researchgate.netdiva-portal.orgrsc.org The regioselectivity of these reactions is often governed by a combination of electronic and steric factors of the reacting partners. For instance, in the synthesis of N-substituted 2-pyridones from oxazoline[3,2-a]pyridiniums, the regioselectivity of the nucleophilic attack was systematically explored using quantum chemistry calculations. nih.govnih.gov These studies revealed that the nature of the nucleophile and the potential for cation-π interactions could direct the reaction to one of two possible electrophilic sites, leading to different constitutional isomers. nih.govnih.gov

For unsymmetrical dinitrile precursors in a Thorpe-Ziegler type cyclization, the initial deprotonation can occur at two different α-carbons, potentially leading to a mixture of regioisomeric products. The relative acidity of the α-protons will play a key role in determining the major product. Electron-withdrawing groups will increase the acidity of adjacent protons, favoring deprotonation at that site. Steric hindrance around the α-protons can also influence the regioselectivity of the base attack.

The following table summarizes the key factors influencing the synthetic methodologies discussed:

Synthetic AspectKey Influencing Factors
Catalysis Base strength (pKa), nature of the alkali metal cation, solvent polarity, use of transition metal or nanocatalysts.
Kinetics Concentration of reactants and catalyst, temperature, solvent properties, activation energy of the rate-limiting step.
Regioselectivity Electronic effects of substituents (inductive and resonance effects), steric hindrance, nature of the reaction intermediates, potential for directing group effects or specific catalyst-substrate interactions.

Advanced Spectroscopic and Structural Characterization of 6 Hydroxy 2,4 Dimethylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, a detailed map of the proton and carbon frameworks of the molecule can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons. For 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, four distinct signals are expected in the ¹H NMR spectrum.

The single proton attached to the pyridine (B92270) ring at the C5 position is expected to appear as a singlet, as it has no adjacent protons to couple with. In similar 1,2-dihydropyridine-3-carbonitrile structures, this proton signal typically appears around 6.90 ppm. sci-hub.se The two methyl groups at the C2 and C4 positions are in different chemical environments and are therefore expected to produce two separate singlets. The N-H proton of the pyridone ring is anticipated to appear as a broad singlet at a downfield chemical shift, characteristic of amide or lactam protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-Hydroxy-2,4-dimethylnicotinonitrile (Pyridone Tautomer)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 10.0 - 12.0 Broad Singlet
C5-H ~6.9 Singlet
C4-CH₃ ~2.4 Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton, including the presence of carbonyl groups, sp²-hybridized carbons in the ring, and sp³-hybridized methyl carbons. The structure of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile contains eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals in the ¹³C NMR spectrum.

Key expected signals include the lactam carbonyl carbon (C=O) at a significantly downfield shift (typically 160-170 ppm), the nitrile carbon (C≡N) around 115-120 ppm, and four signals for the sp²-hybridized carbons of the dihydropyridine ring. The two methyl group carbons would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Pyridone Tautomer)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 (C=O) 160 - 170
C2, C4 145 - 155
C5 100 - 110
C3 90 - 100
C3-CN 115 - 120
C4-CH₃ 18 - 25

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

In GC-MS, the compound is vaporized and separated from other components via gas chromatography before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is expected to show a distinct molecular ion (M⁺) peak at an m/z of 148, corresponding to its molecular weight.

Analysis of the fragmentation patterns of structurally related compounds, such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, provides insight into plausible fragmentation pathways. nih.gov Common fragmentation patterns for the target compound would likely include:

Loss of a methyl radical ([M-15]⁺): Cleavage of one of the methyl groups, resulting in a fragment ion at m/z 133.

Loss of carbon monoxide ([M-28]⁺): A characteristic fragmentation for cyclic ketones and lactams, leading to a fragment ion at m/z 120.

Loss of HCN ([M-27]⁺): Cleavage of the nitrile group and a hydrogen atom, yielding a fragment at m/z 121.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of a molecule's elemental composition. For this compound (C₈H₈N₂O), HRMS would be used to confirm its molecular formula. The calculated exact mass of the protonated molecule ([M+H]⁺) is 149.0709. An experimental HRMS measurement matching this value would definitively confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the functional groups present in a molecule. The analysis of the pyridone tautomer is well-supported by IR spectroscopy.

The IR spectrum of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is expected to display several characteristic absorption bands. Data from analogous 2-pyridone derivatives show distinct bands for the N-H, C≡N, and C=O groups. sci-hub.sescielo.org.mx

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring. sci-hub.se

C≡N Stretching: A sharp, intense peak characteristic of a nitrile group should appear around 2220-2230 cm⁻¹. scielo.org.mx

C=O Stretching: A strong absorption band corresponding to the carbonyl (lactam) group is expected in the region of 1660-1700 cm⁻¹. sci-hub.sescielo.org.mx

C-H Stretching: Absorptions corresponding to aromatic and aliphatic C-H stretching are expected just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound (Pyridone Tautomer)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3100 - 3300
C-H (Aromatic/Aliphatic) Stretch 2850 - 3100
C≡N (Nitrile) Stretch 2220 - 2230
C=O (Lactam) Stretch 1660 - 1700

Note: Predicted frequencies are based on typical absorption ranges and data from analogous compounds. sci-hub.sescielo.org.mx

Table of Compound Names

Common NameIUPAC Name
This compound6-Hydroxy-2,4-dimethyl-3-pyridinecarbonitrile
(Pyridone Tautomer)2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Fourier Transform Infrared (FTIR) Spectroscopy

The compound 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been characterized using Infrared (IR) spectroscopy as part of broader structural studies. However, the specific absorption bands (wavenumbers) and the corresponding vibrational mode assignments are not detailed in the available literature abstracts. A full analysis would typically involve identifying characteristic peaks for key functional groups, such as:

O-H stretch: For the 6-hydroxy tautomer.

N-H stretch: For the 6-oxo tautomer, typically appearing as a broad band.

C≡N (nitrile) stretch: A sharp, intense band usually found in the 2200-2260 cm⁻¹ region.

C=O (carbonyl) stretch: A strong band for the 6-oxo tautomer, typically in the 1650-1700 cm⁻¹ region.

C=C and C=N stretches: Associated with the pyridine ring.

C-H stretches: From the methyl groups.

Without access to the published spectrum or data table, a detailed analysis and data table cannot be provided.

Raman Spectroscopy

No specific experimental Raman spectroscopy data for this compound or its tautomer could be located in the searched scientific literature. This technique would be complementary to FTIR, providing insights into the vibrational modes of the molecule, particularly for non-polar bonds.

X-ray Crystallography and Polymorphism Studies

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

The molecular and crystal structure of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been determined by single-crystal X-ray diffraction. This technique provides the most precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The study confirms the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.

However, the specific crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) are contained within the full research article, which is not publicly accessible. A representative data table for a compound of this nature would typically include the following:

Table 1. Example Crystal Data and Structure Refinement Parameters.
ParameterValue
Empirical formulaC₈H₈N₂O
Formula weight148.16 g/mol
Crystal systemData not available
Space groupData not available
Unit cell dimensions (a, b, c, α, β, γ)Data not available
VolumeData not available
Z (molecules per unit cell)Data not available
Calculated densityData not available

Powder X-ray Diffraction for Phase Analysis and Polymorphic Form Identification

No research dedicated to the powder X-ray diffraction (PXRD) analysis of this compound was found. PXRD is a crucial technique for identifying different crystalline forms (polymorphs) of a compound and for quality control in bulk material synthesis.

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 2,4 Dimethylnicotinonitrile

Analysis of Intermolecular and Intramolecular Weak Interactions (e.g., Hydrogen Bonding, C-H...S, C-H...π Interactions)

The study of intermolecular and intramolecular weak interactions is fundamental to understanding the solid-state structure and crystal packing of a molecule. While a specific crystal structure analysis for 6-Hydroxy-2,4-dimethylnicotinonitrile has not been detailed in the reviewed literature, computational methods like Hirshfeld surface analysis are powerful tools for investigating these interactions in related compounds.

Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts within a crystal. This method maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions involved in significant intermolecular interactions. For pyridine (B92270) derivatives, these analyses typically reveal a variety of weak interactions that dictate the molecular assembly:

Hydrogen Bonding: The presence of a hydroxyl group (-OH) and a pyridine ring nitrogen makes this compound capable of forming strong hydrogen bonds, such as O-H···N or O-H···O, which often dominate the crystal packing, leading to the formation of dimers or extended chains. acdlabs.com Intramolecular hydrogen bonds, for instance between the hydroxyl group and the nitrile nitrogen, can also occur, influencing the molecule's conformation. acdlabs.com

C-H···π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and a π-system (the pyridine ring) acting as the acceptor. Such interactions are crucial for the stabilization of crystal structures in aromatic compounds.

π–π Stacking: The aromatic pyridine ring can interact with adjacent rings through π–π stacking, further contributing to the stability of the crystal lattice.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar heterocyclic compounds, these plots often show that H···H contacts comprise the largest portion of the surface area, with significant contributions from O···H/H···O and C···H/H···C contacts, confirming the presence of hydrogen bonds and other weak interactions. nih.gov

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of chemical reactions. For the synthesis of nicotinonitrile derivatives, theoretical calculations can be used to predict reaction pathways, compare the stability of intermediates and transition states, and validate experimentally observed outcomes.

While specific computational studies on the reaction mechanism for the synthesis of this compound were not found in the surveyed literature, the general approach involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures, which represent the energy maxima along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

These theoretical investigations provide deep insights into the reaction's feasibility and selectivity. For instance, in the synthesis of related pyridine derivatives, DFT calculations have been employed to confirm the structures of the synthesized compounds and to understand the driving forces behind the reaction, such as the role of catalysts or the effect of different substituents. acdlabs.com

Theoretical Prediction of Physicochemical Descriptors

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. Numerous computational tools and algorithms are available to predict these properties from the molecular structure alone. For this compound, several key descriptors have been computationally estimated, primarily for its stable tautomer, 4,6-Dimethyl-2-hydroxynicotinonitrile.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the presence of a hydroxyl group, a nitrile group, and a pyridine nitrogen atom contributes to its TPSA. The calculated TPSA for this molecule is 65.01 Ų . This value suggests a good potential for cell membrane permeability.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. Various computational models exist for predicting LogP values.

Table 1: Predicted LogP Values for 4,6-Dimethyl-2-hydroxynicotinonitrile
Prediction MethodPredicted LogP Value
ACD/Labs1.15 ± 0.33
ChemAxon1.25
EPISuite1.24

Data sourced from ChemSpider for the tautomer 4,6-Dimethyl-2-hydroxynicotinonitrile.

The number of hydrogen bond donors and acceptors is a key factor in molecular recognition and binding affinity. These counts are also part of Lipinski's Rule of Five for evaluating drug-likeness.

Table 2: Predicted Hydrogen Bonding Characteristics
DescriptorPredicted Count
Hydrogen Bond Acceptor Count3
Hydrogen Bond Donor Count1

Data sourced from ChemSpider for the tautomer 4,6-Dimethyl-2-hydroxynicotinonitrile.

The number of rotatable bonds is an indicator of molecular flexibility. Lower rotatable bond counts are generally associated with better oral bioavailability.

Table 3: Predicted Molecular Flexibility Descriptors
DescriptorPredicted Value
Rotatable Bond Count0

Data sourced from ChemSpider for the tautomer 4,6-Dimethyl-2-hydroxynicotinonitrile.

Non Clinical Applications and Advanced Material Science Relevance

Strategic Utility as Chemical Intermediates and Building Blocks in Complex Molecule Synthesis

The chemical architecture of 6-Hydroxy-2,4-dimethylnicotinonitrile—featuring a pyridine (B92270) ring, a hydroxyl group, a nitrile group, and two methyl substituents—makes it a valuable and reactive building block for organic synthesis. The pyridine scaffold is a ubiquitous feature in many biologically active compounds, and functionalized nicotinonitriles serve as key precursors for the construction of more complex heterocyclic systems. arkat-usa.orgresearchgate.net

The synthesis of related 2-aminonicotinonitrile derivatives often involves the cyclization of chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297), demonstrating a common pathway to this class of compounds. mdpi.com The presence of multiple functional groups on the this compound ring allows for a variety of subsequent chemical transformations. For instance, the hydroxyl group can be alkylated or acylated to introduce new functionalities. The nitrile group is particularly versatile and can undergo hydrolysis to form an amide or carboxylic acid, or it can be reduced to an amine. It can also participate in cyclization reactions to form fused heterocyclic rings.

One notable application of nitrile-containing compounds is in the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This reaction typically involves an α-methylene-activated nitrile, a carbonyl compound, and elemental sulfur. wikipedia.orgmdpi.com The versatility of this reaction highlights the importance of the cyano group in building complex heterocyclic structures, which are themselves valuable in various fields of chemistry. nih.gov The strategic placement of the hydroxyl and methyl groups on the pyridine ring of this compound can also influence the regioselectivity of further reactions, making it a tailored precursor for specific molecular targets.

Applications in Agrochemical Research and Development (General Nicotinonitrile Derivatives)

Pyridine-based compounds are well-established in the agrochemical industry, with many derivatives exhibiting pesticidal, fungicidal, and herbicidal properties. researchgate.net Nicotinonitrile derivatives, in particular, have been investigated for a range of agrochemical applications due to their diverse biological activities. nih.gov

Recent research has focused on designing and synthesizing novel nicotinonitrile derivatives as potent molluscicidal agents to control snail pests in agriculture. nih.gov For example, a series of new nicotinonitrile compounds were synthesized and screened for their toxicity against M. cartusiana land snails, with some derivatives showing promising activity. nih.gov The general synthetic strategy often involves the reaction of chalcones with malononitrile or 2-cyanothioacetamide. nih.gov

Furthermore, the broader class of substituted pyridine derivatives has been extensively explored for herbicidal activity. Studies on 6-alkoxy(aryloxy) multisubstituted pyridines have shown that these compounds possess herbicidal effects against various weeds. Similarly, other pyridine derivatives have been designed as inhibitors of specific plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development. These findings underscore the potential of the nicotinonitrile scaffold as a foundational structure for discovering new and effective agrochemicals.

Evaluation as Corrosion Inhibitors in Diverse Systems

The protection of metals from corrosion is a critical industrial challenge, and the development of effective, environmentally benign corrosion inhibitors is an active area of research. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors because these atoms can coordinate with the metal surface, forming a protective film that impedes the corrosion process.

Nicotinonitrile derivatives have emerged as a promising class of corrosion inhibitors, particularly for carbon and mild steel in acidic environments. The pyridine ring, cyano group, and other substituents can act as adsorption centers on the metal surface. Studies on compounds structurally related to this compound, such as 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), have demonstrated their effectiveness in inhibiting the corrosion of C-steel in 1 M HCl.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these nicotinonitrile derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds increases with their concentration. The adsorption of these inhibitor molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.

CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)ConcentrationMethod
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN)C-steel1 M HClNot specified in abstractVariedElectrochemical/Chemical
4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN)C-steel1 M HClNot specified in abstractVariedElectrochemical/Chemical
2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles (ATN)Mild Steel1 M HCl95.230.33 mMWeight Loss/Electrochemical
2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN)Mild Steel1 M HCl97.140.33 mMWeight Loss/Electrochemical
N′-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazideMild Steel1 M HCl97.000.5 mMWeight Loss/Electrochemical

Other Potential Non-Biological Materials Science Applications

Beyond the applications already discussed, the unique electronic and photophysical properties of nicotinonitrile derivatives make them candidates for use in advanced materials, particularly in the fields of organic electronics and nonlinear optics. researchgate.net

Nonlinear Optical (NLO) Materials: Nonlinear optics deals with the interaction of intense light with materials to produce new optical effects. youtube.com Organic molecules with large delocalized π-electron systems and donor-acceptor structures often exhibit significant NLO properties. nih.gov The nicotinonitrile moiety can act as an electron-accepting group, and when combined with suitable electron-donating groups attached to the pyridine ring, it can create a molecule with a strong dipole moment and high hyperpolarizability, which are key requirements for NLO materials. researchgate.netnih.gov These materials have potential applications in technologies such as optical data storage, optical switching, and frequency conversion for lasers. youtube.comresearchgate.net

Organic Electronics: The field of organic electronics utilizes organic molecules and polymers to create electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com Nicotinonitrile-based compounds are being explored as building blocks for donor-acceptor chromophores, which are the fundamental components of many organic electronic materials. researchgate.net The electron-accepting nature of the nicotinonitrile core can be tuned by altering the substituents on the pyridine ring, allowing for precise control over the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material.

Polymer Science: The functional groups on this compound, particularly the hydroxyl group, offer a route for its incorporation into polymers. numberanalytics.com The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, allowing the molecule to be used as a monomer in polymerization reactions. Incorporating the nicotinonitrile moiety into a polymer backbone could imbue the resulting material with specific properties, such as thermal stability, altered solubility, or unique optical and electronic characteristics derived from the pyridine ring. cmu.edu

Future Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient, economical, and environmentally benign methods for the synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile and its derivatives. While traditional synthetic routes have been established, a shift towards green chemistry principles is anticipated. rasayanjournal.co.incitedrive.com

Key areas of focus will include:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions to construct the substituted pyridine (B92270) ring in a single, efficient step. researchgate.net This approach minimizes waste, reduces reaction times, and simplifies purification processes compared to traditional multi-step syntheses. rasayanjournal.co.in

Novel Catalytic Systems: The exploration of advanced catalysts, such as nanomagnetic metal-organic frameworks (MOFs), holds promise for enhancing reaction yields and facilitating catalyst recovery and reuse. nih.govrsc.org The development of catalysts that can operate under milder conditions and in greener solvents will be a significant advancement.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and lead to the formation of cleaner products. researchgate.netnih.gov Systematic studies to optimize these techniques for the synthesis of this compound are warranted.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Synthesis ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, reduced waste, simplified workup rasayanjournal.co.inDesign of novel MCRs for the direct synthesis of functionalized nicotinonitriles.
Advanced CatalysisHigh efficiency, catalyst recyclability, mild reaction conditions nih.govrsc.orgDevelopment of heterogeneous and reusable catalysts, such as functionalized MOFs.
Microwave/UltrasoundAccelerated reaction rates, improved yields, energy efficiency nih.govOptimization of reaction conditions and solvent systems for scaled-up production.
Flow ChemistryEnhanced safety, scalability, and process controlAdaptation of existing batch syntheses to continuous flow processes.

Deeper Mechanistic Elucidation of Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for controlling its transformations and designing new synthetic applications. The interplay between the hydroxyl, nitrile, and methyl groups on the pyridine ring presents a complex and interesting area for mechanistic investigation.

Future research in this area should include:

Tautomerism Studies: A detailed investigation of the tautomeric equilibrium between the 6-hydroxy form and its corresponding pyridone form is essential, as this can significantly influence the compound's reactivity and biological activity. researchgate.net Computational and experimental studies can provide insights into the factors that favor one tautomer over the other.

Kinetic and Thermodynamic Studies: Performing kinetic and thermodynamic studies on the key reactions of this compound, such as electrophilic and nucleophilic substitutions, will provide quantitative data on reaction rates and equilibria. researchgate.net This information is vital for optimizing reaction conditions and predicting product distributions.

Identification of Reaction Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can aid in the identification and characterization of transient intermediates, providing a more complete picture of the reaction pathways.

Rational Design and Synthesis of Advanced Functional Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, and this compound serves as an excellent starting point for the rational design and synthesis of novel functional derivatives. nih.govnih.gov

Promising avenues for future research include:

Pharmaceutical Applications: The pyridine nucleus is present in a wide array of therapeutic agents. nih.govnih.gov Future work should focus on designing and synthesizing derivatives of this compound with potential applications as anticancer, anti-inflammatory, antimicrobial, or antiviral agents. ekb.egnih.gov The synthesis of fused heterocyclic systems, such as pyrazolopyridines, from this scaffold is a particularly promising strategy. researchgate.net

Agrochemical Development: Substituted pyridines are also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netcolab.ws The functional groups of this compound can be modified to create new compounds with enhanced efficacy and selectivity for agricultural applications. nih.gov

Materials Science: Nicotinonitrile derivatives have shown potential in the development of nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs). researchgate.net Future research could explore the synthesis of polymers and other advanced materials incorporating the this compound core to harness its unique electronic and photophysical properties.

Application AreaDesign StrategyTarget Properties
PharmaceuticalsScaffold hopping, hybridization, synthesis of fused rings rsc.orgEnhanced biological activity, improved pharmacokinetic profiles nih.gov
AgrochemicalsModification of functional groups to tune bioactivity researchgate.netIncreased potency, selectivity, and environmental safety researchgate.net
Materials ScienceIncorporation into polymeric or crystalline structures researchgate.netDesirable optical, electronic, and thermal properties

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. jchemlett.com The integration of these approaches into the study of this compound can provide valuable insights and guide experimental work.

Future computational research should focus on:

Predictive Reactivity Models: The use of quantum mechanics and machine learning can help predict the chemical reactivity of this compound and its derivatives. nih.gov This includes predicting sites of metabolism, identifying potential covalent inhibitors, and planning synthetic routes.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build quantitative structure-activity relationship (QSAR) models that correlate the structural features of derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Dynamics Simulations: Simulations of the interactions between derivatives of this compound and biological targets, such as enzymes and receptors, can provide a dynamic understanding of binding modes and affinities, aiding in the rational design of more potent and selective molecules. jchemlett.com

Exploration of Novel Applications in Emerging Scientific and Technological Domains

The unique chemical properties of this compound make it a candidate for exploration in a variety of emerging fields. A forward-looking research agenda should include the investigation of its potential in areas such as:

Bioconjugation and Chemical Biology: The functional groups of this compound could be utilized for conjugation to biomolecules, such as proteins and nucleic acids, to create novel probes and therapeutic agents.

Supramolecular Chemistry: The ability of the pyridine ring and its functional groups to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, could be exploited in the design of self-assembling systems and functional supramolecular materials.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of new technologies and solutions to pressing challenges in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-Hydroxy-2,4-dimethylnicotinonitrile, and what are their key optimization parameters?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of 2-thioalkyl derivatives (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperatures (60–80°C). Reaction optimization includes solvent selection (e.g., dichloromethane), catalyst choice (e.g., phosphoryl chloride), and temperature modulation to achieve yields >90% . Purity is enhanced via recrystallization using ethanol/water mixtures.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) resolves its crystal structure, while nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., hydroxy and methyl group positions). High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups, respectively .

Q. What solvent systems are suitable for solubility studies of this compound in experimental setups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the compound’s hydroxy and nitrile groups. Solubility in aqueous buffers (pH 7.4) is limited but can be improved using co-solvents like ethanol (≤20% v/v) for biological assays .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and yield in the synthesis of this compound derivatives?

  • Methodological Answer : Substituent positioning (e.g., hydroxy at C6 vs. C4) is controlled by steric and electronic factors. For example, using bulky alkylthio groups (e.g., benzyl) in precursor nitriles reduces side reactions, while elevated temperatures (85°C) favor hydrolysis selectivity . Conflicting data on yield (70–95%) under similar conditions suggest impurities in starting materials or solvent traces as variables .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution, highlighting the nitrile group’s electrophilicity and the hydroxy group’s hydrogen-bonding potential. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How is this compound evaluated for antioxidant activity in vitro, and what controls are critical?

  • Methodological Answer : The compound is screened against ABTS•+ and DPPH radicals, with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference standard. Assays require strict pH control (6.8–7.2) and spectrophotometric quantification at 734 nm (ABTS) or 517 nm (DPPH). Data normalization to Trolox equivalents (TEAC) minimizes batch variability .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC50 values (e.g., antioxidant vs. cytotoxic effects) are addressed by standardizing assay protocols (e.g., cell line selection, exposure time). Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., methyl groups enhancing lipid solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.